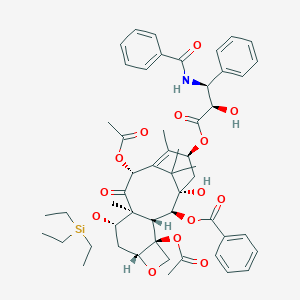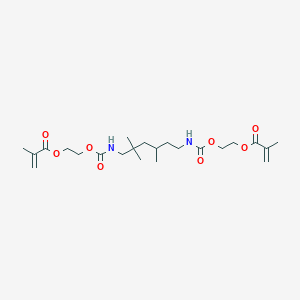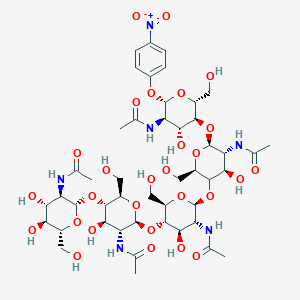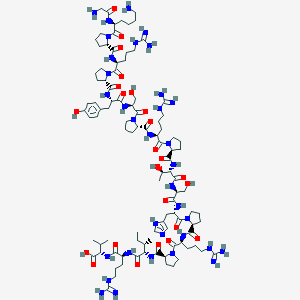
(R)-2-((Ethoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-((Ethoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative with the molecular formula C6H11NO4. This compound is known for its role in various chemical and biological processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-((Ethoxycarbonyl)amino)propanoic acid typically involves the esterification of L-alanine with ethyl chloroformate. The reaction is carried out under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Esterification: L-alanine reacts with ethyl chloroformate in the presence of triethylamine to form the ethyl ester of L-alanine.
Hydrolysis: The ethyl ester is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(R)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-2-((Ethoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a substrate in enzymatic reactions and as a model compound in studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (R)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-alanine: A naturally occurring amino acid with a similar structure but lacking the ethoxycarbonyl group.
N-ethoxycarbonyl-L-alanine: A compound with a similar structure but different stereochemistry.
Uniqueness
(R)-2-((Ethoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of the ethoxycarbonyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry and functional groups make it valuable in various research and industrial applications.
Properties
CAS No. |
148731-47-9 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
InChI Key |
JYQWKPMPTMJFCY-SCSAIBSYSA-N |
SMILES |
CCOC(=O)NC(C)C(=O)O |
Isomeric SMILES |
CCOC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
